

(4-Ethylphenyl)methanol chemical properties

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Compound of Interest

Compound Name: 4-Ethylbenzyl alcohol

Cat. No.: B1584531

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Chemical Identity and Physical Properties

(4-Ethylphenyl)methanol, also known as **4-ethylbenzyl alcohol**, is a substituted aromatic alcohol with the chemical formula $C_9H_{12}O$.^{[1][2][3]} It consists of a phenyl ring substituted with an ethyl group at the para position and a hydroxymethyl group.^[4] This structure imparts both hydrophobic and hydrophilic characteristics to the molecule, influencing its solubility and reactivity.^[4] At room temperature, it typically exists as a colorless to pale yellow, clear oily liquid with a sweet, aromatic odor.^{[4][5]}

Table 1: Physical and Chemical Properties of (4-Ethylphenyl)methanol

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ O	[1] [2] [3]
Molecular Weight	136.19 g/mol	[3] [4]
CAS Number	768-59-2	[1] [2] [3]
Appearance	Colorless to pale yellow, clear oily liquid	[4] [5]
Melting Point	22.00 °C (295.15 K)	[4]
Boiling Point	236.00 °C (509.15 K) at 760 mmHg; 115-117 °C at 9 mmHg	[4] [5]
Density	1.0117 g/cm ³ ; 1.028 g/mL at 25 °C	[4] [5]
Flash Point	104 °C (220 °F)	[5] [6]
Vapor Pressure	0.0189 mmHg at 25 °C	[5]
Refractive Index	1.527	[6]
Purity	Typically ≥95%	[2]

Table 2: Solubility Profile of (4-Ethylphenyl)methanol

Solvent	Solubility	Rationale	Source(s)
Water	Limited/Modest	The presence of the hydroxyl group allows for hydrogen bonding with water, but the hydrophobic ethylphenyl group hinders extensive dissolution.	[4]
Organic Solvents (e.g., ethanol, hexane, chloroform)	Soluble	The non-polar ethylphenyl portion of the molecule leads to good solubility in organic solvents.	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (4-ethylphenyl)methanol.

Table 3: Key Spectroscopic Data for (4-Ethylphenyl)methanol

Technique	Key Features and Expected Observations
^1H NMR	Signals corresponding to aromatic protons, the methylene protons of the hydroxymethyl group, the methylene and methyl protons of the ethyl group, and the hydroxyl proton.
^{13}C NMR	Resonances for the aromatic carbons (with distinct signals for substituted and unsubstituted positions), the methylene carbon of the hydroxymethyl group, and the methylene and methyl carbons of the ethyl group.
Infrared (IR) Spectroscopy	A broad absorption band in the region of 3200-3600 cm^{-1} due to the O-H stretching of the alcohol. Aromatic C-H stretching bands above 3000 cm^{-1} . Aliphatic C-H stretching bands just below 3000 cm^{-1} . C-O stretching band in the region of 1000-1260 cm^{-1} . Aromatic C=C stretching peaks in the 1400-1600 cm^{-1} region.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of a hydroxyl group or cleavage of the ethyl group.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of (4-ethylphenyl)methanol. These are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.

Synthesis Protocol: Reduction of 4-Ethylbenzoic Acid

A common method for the synthesis of (4-ethylphenyl)methanol is the reduction of 4-ethylbenzoic acid or its corresponding ester.

Materials:

- 4-Ethylbenzoic acid
- Lithium aluminum hydride (LiAlH_4) or Sodium borohydride (NaBH_4) with a suitable activator
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Distilled water
- Sulfuric acid (dilute solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend lithium aluminum hydride in anhydrous diethyl ether.
- **Addition of Starting Material:** Dissolve 4-ethylbenzoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH_4 suspension via a dropping funnel. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.
- **Reaction:** After the addition is complete, stir the mixture at room temperature for several hours or gently reflux until the reaction is complete (monitored by Thin Layer Chromatography).

- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of water, followed by a dilute solution of sulfuric acid to neutralize the mixture and dissolve the aluminum salts.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (4-ethylphenyl)methanol.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Analytical Protocols

Sample Preparation:

- Dissolve a small amount of purified (4-ethylphenyl)methanol in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).
- Use standard acquisition parameters. For quantitative NMR, ensure complete relaxation of the nuclei between pulses.

Sample Preparation:

- For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr).
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

Data Acquisition:

- Obtain the IR spectrum using an FTIR spectrometer.
- Collect a background spectrum of the clean, empty sample holder first.
- Collect the sample spectrum and ratio it against the background.

Sample Preparation:

- Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the solution to a final concentration suitable for the instrument (e.g., 1-10 µg/mL).

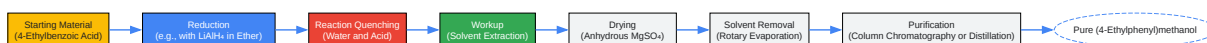
Data Acquisition:

- Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (4-ethylphenyl)methanol.

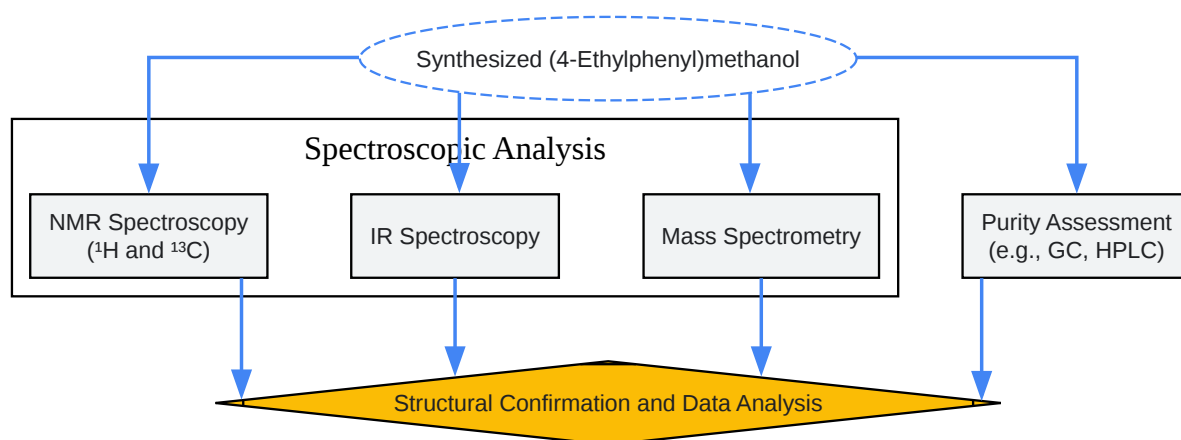


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Synthesis and Purification Workflow

Analytical Characterization Workflow

This diagram outlines the logical flow for the analytical characterization of the synthesized (4-ethylphenyl)methanol.



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Analytical Characterization Workflow

Safety Information

(4-Ethylphenyl)methanol is associated with certain hazards. It is important to handle this chemical with appropriate safety precautions.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][7]
- Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][7]
- Storage: Store in a cool, dry, well-ventilated place, away from open flames and high temperatures.[5] Keep sealed in a dry environment at room temperature.[7]

This technical guide provides a foundational understanding of the chemical properties, synthesis, and analysis of (4-ethylphenyl)methanol. For specific applications, further investigation and optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

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